synthesis of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide
synthesis of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide
An In-depth Technical Guide to the Synthesis of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, a molecule of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole core in a wide array of pharmaceuticals.[1] The proposed synthesis is a multi-step process designed for adaptability and scalability in a research and drug development setting. This guide delves into the mechanistic underpinnings of each synthetic step, offering detailed, field-proven protocols and critical insights into experimental choices. All methodologies are presented to be self-validating, ensuring reproducibility and reliability.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2] The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with various biological targets. The target molecule, 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, incorporates three key pharmacophoric features: the stable 1,2,4-triazole heterocycle, a reactive chloro substituent, and a metal-chelating N-hydroxy-carboxamide (hydroxamic acid) moiety. This combination suggests potential applications as an enzyme inhibitor, particularly for metalloenzymes.
This guide presents a rational, multi-step synthesis designed to be both robust and adaptable, commencing from readily available starting materials.
Proposed Synthetic Pathway: A Strategic Overview
The can be strategically divided into three key stages:
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Stage 1: Construction of the 1,2,4-Triazole Core. Formation of a foundational 1,2,4-triazole-3-thiol derivative bearing a carboxylic acid at the 5-position.
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Stage 2: Introduction of the Chloro Substituent. Oxidative chlorination to replace the thiol group with a chloro group.
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Stage 3: Formation of the N-hydroxy-carboxamide. Conversion of the carboxylic acid to the final N-hydroxy-carboxamide.
Caption: Proposed synthetic pathway for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide.
Stage 1: Synthesis of 5-carboxy-1H-1,2,4-triazole-3-thiol
The initial step involves the construction of the 1,2,4-triazole ring with the necessary functional groups for subsequent modifications. A reliable method for this is the reaction of thiosemicarbazide with a dicarboxylic acid, in this case, oxalic acid, to yield 5-carboxy-1H-1,2,4-triazole-3-thiol. This reaction proceeds via an initial acylation of the thiosemicarbazide followed by a cyclodehydration.[3]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on one of the carbonyl carbons of oxalic acid, followed by the elimination of water to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization with the elimination of a second molecule of water leads to the formation of the stable 1,2,4-triazole ring.
Experimental Protocol
Materials:
-
Thiosemicarbazide
-
Oxalic acid dihydrate
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
Procedure:
-
In a round-bottom flask, thoroughly mix equimolar amounts of thiosemicarbazide and oxalic acid dihydrate.
-
Add polyphosphoric acid as a catalyst and dehydrating agent.
-
Heat the mixture with stirring in an oil bath at 100-120 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated NaOH solution to a pH of approximately 6-7 to precipitate the crude product.
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Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from aqueous ethanol to obtain pure 5-carboxy-1H-1,2,4-triazole-3-thiol.
Data Presentation
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 13.5-14.5 (br s, 1H, SH), 12.5-13.5 (br s, 1H, NH), ~12.0 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=S), ~160 (COOH), ~150 (C5) |
Stage 2: Synthesis of 3-chloro-1H-1,2,4-triazole-5-carboxylic acid
The conversion of the 3-thiol to the 3-chloro derivative is a critical step. This is typically achieved through oxidative chlorination. A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂) in an inert solvent.
Mechanistic Insight
The reaction likely proceeds through the formation of a sulfenyl chloride intermediate, which is then displaced by a chloride ion. The exact mechanism can be complex and dependent on the reaction conditions.
Experimental Protocol
Materials:
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5-carboxy-1H-1,2,4-triazole-3-thiol
-
Sulfuryl chloride (SO₂Cl₂)
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Acetic acid (glacial)
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Dichloromethane (DCM)
Procedure:
-
Suspend 5-carboxy-1H-1,2,4-triazole-3-thiol in glacial acetic acid or another suitable inert solvent in a flask equipped with a dropping funnel and a gas outlet to a scrubber.
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Cool the suspension in an ice bath.
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Slowly add a solution of sulfuryl chloride in the same solvent dropwise with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by pouring it into ice-water.
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Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White crystalline solid |
| Melting Point | 210-215 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 13.0-14.0 (br s, 1H, NH), ~12.5 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆) | δ ~160 (COOH), ~155 (C3), ~148 (C5) |
Stage 3: Synthesis of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide
The final step is the conversion of the carboxylic acid to the N-hydroxy-carboxamide. A common method is to first convert the carboxylic acid to an ester, followed by reaction with hydroxylamine.[4]
Sub-stage 3a: Esterification
The carboxylic acid is converted to its methyl or ethyl ester to facilitate the subsequent reaction with hydroxylamine. This can be achieved using standard esterification methods, such as Fischer esterification.[5]
Caption: Fischer esterification of the triazole carboxylic acid.
Materials:
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3-chloro-1H-1,2,4-triazole-5-carboxylic acid
-
Methanol (anhydrous)
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Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Dissolve 3-chloro-1H-1,2,4-triazole-5-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
Sub-stage 3b: Reaction with Hydroxylamine
The purified ester is then reacted with hydroxylamine to form the final product.[4]
The reaction proceeds via nucleophilic acyl substitution where the hydroxylamine attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the hydroxamic acid. The reaction is often carried out in the presence of a base to generate the more nucleophilic free hydroxylamine from its hydrochloride salt.[6]
Materials:
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Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate
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Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
Procedure:
-
Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride in anhydrous methanol, followed by the addition of an equimolar amount of a strong base like KOH or NaOMe at 0 °C.
-
Filter off the precipitated KCl or NaCl.
-
To the filtrate containing free hydroxylamine, add the methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a weak acid if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide.
Data Presentation
| Parameter | Expected Value |
| Yield | 50-70% (from ester) |
| Appearance | White to pale yellow solid |
| Melting Point | 180-190 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 13.0-14.0 (br s, 1H, triazole NH), 11.0-11.5 (br s, 1H, N-OH), 9.0-9.5 (br s, 1H, C(O)NH) |
| ¹³C NMR (DMSO-d₆) | δ ~158 (C=O), ~155 (C3), ~148 (C5) |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₃H₃ClN₄O₂ |
Conclusion
The synthetic route detailed in this guide provides a robust and logical approach to the . By leveraging well-established reactions in heterocyclic and medicinal chemistry, this protocol is designed for high reproducibility. The provided mechanistic insights and detailed experimental procedures offer a solid foundation for researchers to successfully synthesize this promising molecule for further investigation in drug discovery and development programs.
References
- Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (n.d.). Google Scholar.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ResearchGate.
- Methods for Hydroxamic Acid Synthesis. (2017). PMC - PubMed Central - NIH.
- Hydroxylamine - Wikipedia. (n.d.). Wikipedia.
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). PMC - NIH.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. scispace.com [scispace.com]
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